

Stereoisomers of Fidarestat and their biological activity

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Compound of Interest

Compound Name: (Rac)-Fidarestat

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An In-depth Technical Guide on the Stereoisomers of Fidarestat and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fidarestat is a potent inhibitor of aldose reductase (AR), a critical enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes overactive, leading to the accumulation of sorbitol and subsequent oxidative stress, a key factor in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[1][2][3][4] Fidarestat possesses two chiral centers, giving rise to four distinct stereoisomers. Extensive research has demonstrated a significant stereospecificity in the biological activity of these isomers, with the (2S,4S) configuration, known as Fidarestat, exhibiting the most potent inhibitory effect on aldose reductase.[5][6] This technical guide provides a comprehensive overview of the stereoisomers of Fidarestat, their comparative biological activities, the underlying structural basis for their differential efficacy, and detailed experimental protocols relevant to their study.

Introduction to Fidarestat and Aldose Reductase

Fidarestat, chemically known as (2S,4S)-6-fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxamide, belongs to the spirohydantoin class of aldose reductase inhibitors.[7] Its primary therapeutic target, aldose reductase (AKR1B1), is an NADPH-dependent enzyme that catalyzes the reduction of a wide range of aldehydes.[4] While it plays

a role in detoxifying lipid-derived aldehydes, its most studied function is the conversion of glucose to sorbitol, the first and rate-limiting step of the polyol pathway.[3][4]

Under normal glycemic conditions, the polyol pathway's contribution to glucose metabolism is minimal. However, in the hyperglycemic state characteristic of diabetes mellitus, the increased flux of glucose through this pathway leads to several pathological consequences:

- **Sorbitol Accumulation:** The intracellular buildup of sorbitol creates osmotic stress, leading to cellular damage.[3]
- **NADPH Depletion:** The consumption of NADPH by aldose reductase impairs the regeneration of reduced glutathione (GSH), a critical intracellular antioxidant, thereby increasing susceptibility to oxidative stress.[4]
- **Increased Oxidative Stress:** The subsequent oxidation of sorbitol to fructose by sorbitol dehydrogenase increases the NADH/NAD⁺ ratio, which can promote the formation of reactive oxygen species (ROS).[3]

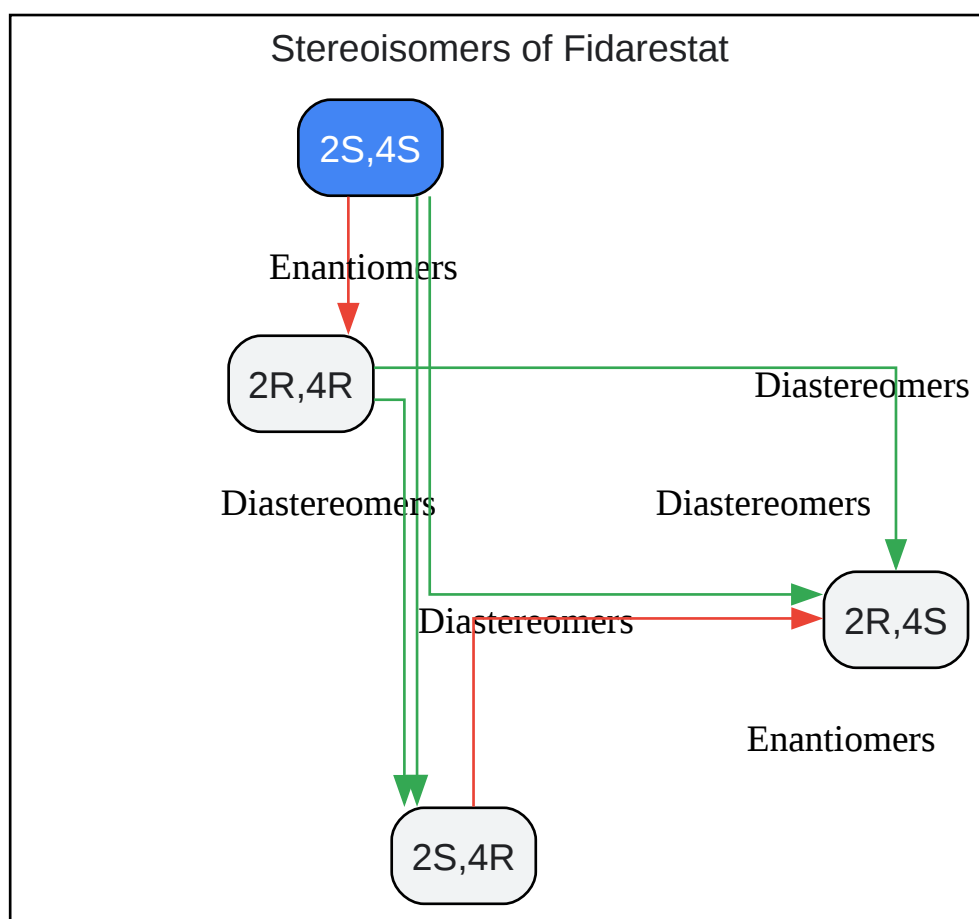
By inhibiting aldose reductase, Fidarestat aims to mitigate these effects, thereby preventing or delaying the progression of diabetic complications.[8][9][10]

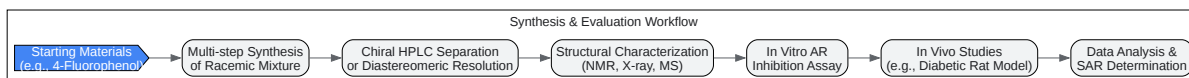
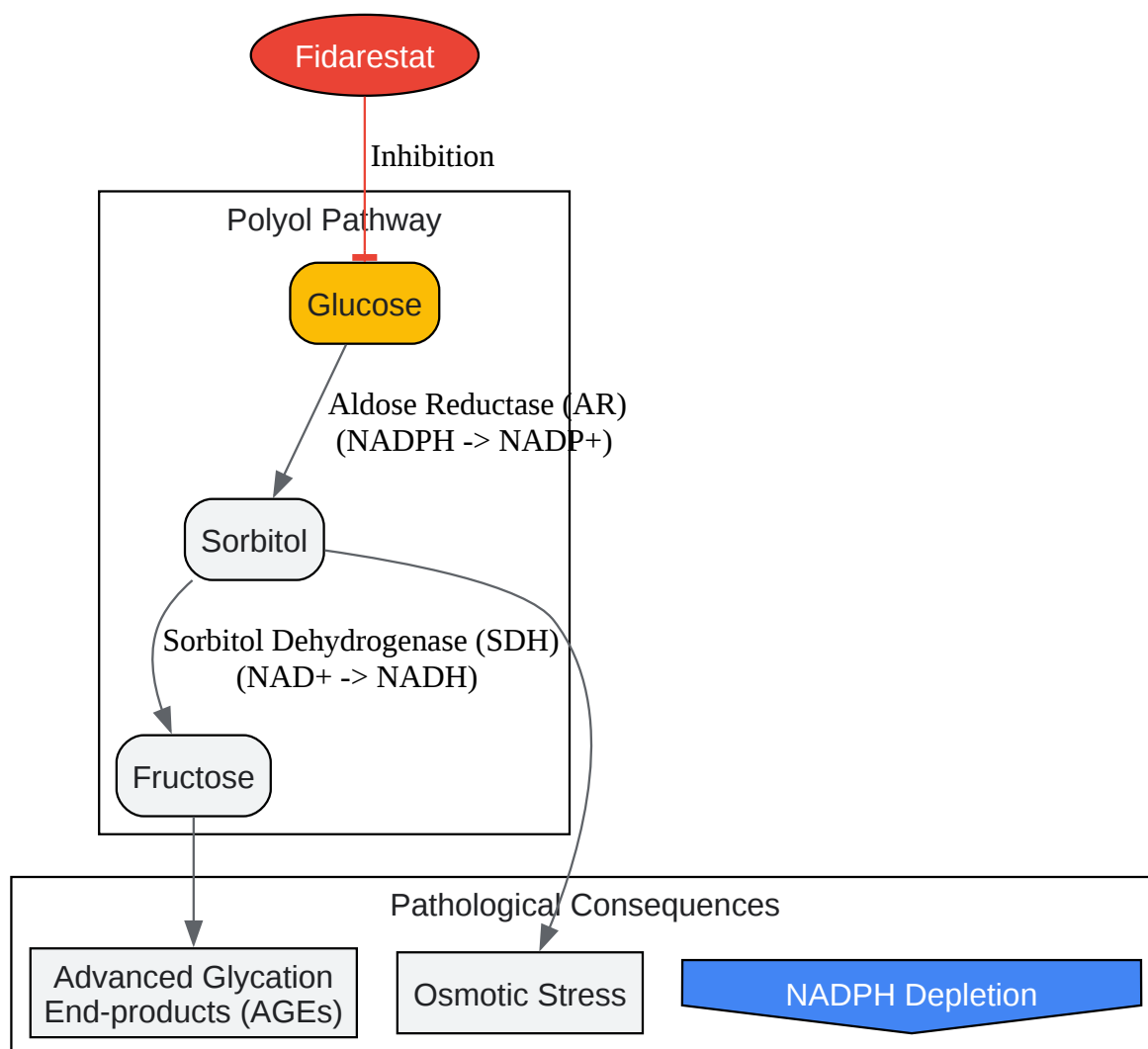
Stereoisomers of Fidarestat

The Fidarestat molecule has two stereocenters at the C2 and C4 positions of the chroman ring, leading to the existence of four possible stereoisomers:

- (2S,4S)-Fidarestat (the active drug substance)
- (2R,4R)-Fidarestat
- (2S,4R)-Fidarestat
- (2R,4S)-Fidarestat

The (2S,4S) and (2R,4R) isomers are enantiomers of each other, as are the (2S,4R) and (2R,4S) isomers. The relationship between any other pair, such as (2S,4S) and (2S,4R), is diastereomeric. This stereochemistry is crucial for the molecule's interaction with the active site of aldose reductase.





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